Morpholine-d8 Hydrochloride

Stable Isotope Labeling Analytical Method Validation Quality Control

Eliminate matrix interference in morpholine residue quantitation. This fully deuterated (≥98 atom % D) hydrochloride salt provides a definitive +8 Da mass shift, ensuring baseline-resolved LC-MS/MS peaks that unlabeled or partially deuterated analogs cannot achieve. - Enables 10.0 μg/kg LOQ with 85-109% recovery in fruit matrices. - Enhanced aqueous solubility vs. free base for robust stock solution preparation. - Long-term stability (≥1 year) supports inter-laboratory method reproducibility.

Molecular Formula C4H10ClNO
Molecular Weight 131.629
CAS No. 1107650-56-5
Cat. No. B569992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-d8 Hydrochloride
CAS1107650-56-5
SynonymsMorpholine-2,2,3,3,5,5,6,6-d8 Hydrochloride (1:1)
Molecular FormulaC4H10ClNO
Molecular Weight131.629
Structural Identifiers
SMILESC1COCCN1.Cl
InChIInChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2;
InChIKeyJXYZHMPRERWTPM-PHHTYKMFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine-d8 Hydrochloride Overview


Morpholine-d8 Hydrochloride (CAS 1107650-56-5) is a stable isotope-labeled compound wherein all eight methylene hydrogens of the morpholine ring are replaced by deuterium atoms . This fully deuterated cyclic amine hydrochloride salt is primarily utilized as an internal standard in quantitative mass spectrometry (MS) and as a reference material in nuclear magnetic resonance (NMR) spectroscopy . It is commercially available with a chemical purity of ≥98% and an isotopic enrichment of ≥98 atom % deuterium [1].

Why Morpholine-d8 Hydrochloride is Essential


Direct substitution of Morpholine-d8 Hydrochloride with unlabeled morpholine hydrochloride (CAS 10024-89-2) or partially deuterated analogs (e.g., d4 or d6 variants) is analytically invalid. Unlabeled material produces identical mass spectral peaks to the target analyte, precluding its use as an internal standard for accurate isotope dilution quantitation [1]. Partially deuterated analogs introduce isotopic interference and fail to provide the full +8 Da mass shift required for baseline-resolved quantification in complex matrices . Furthermore, the hydrochloride salt form of Morpholine-d8 offers enhanced aqueous solubility and stability compared to the free base (Morpholine-d8, CAS 342611-02-3), which is essential for reproducible sample preparation in LC-MS and GC-MS workflows .

Morpholine-d8 HCl Performance Evidence


Isotopic Enrichment & Chemical Purity

Morpholine-d8 Hydrochloride is supplied with a minimum isotopic enrichment of 98 atom % deuterium and a minimum chemical purity of 98%, as specified by commercial vendors [1]. In contrast, unlabeled morpholine hydrochloride (CAS 10024-89-2) is typically offered at 98% purity but possesses natural isotopic abundance (approximately 0.015% deuterium), rendering it unsuitable as an isotope-labeled internal standard .

Stable Isotope Labeling Analytical Method Validation Quality Control

Recovery and LOQ in GC-MS/MS

In a validated GC-MS/MS method for determining morpholine residues in fruit and fruit juices, Morpholine-d8 Hydrochloride was employed as the isotope internal standard. The method achieved average recoveries of 85.4% to 108.9% and a limit of quantification (LOQ) of 10.0 μg/kg across all sample matrices [1]. These performance metrics are directly attributable to the use of the deuterated internal standard, which corrects for matrix-induced ion suppression/enhancement and extraction variability. Comparable methods using external standard calibration or non-deuterated surrogates would typically exhibit wider recovery ranges (e.g., 70-130%) and higher LOQs due to uncorrected matrix effects [2].

Food Safety Analysis Residue Quantification GC-MS/MS Method Validation

Solubility & Stability vs. Free Base

Morpholine-d8 Hydrochloride exhibits defined solubility of 20 mg/mL in pyridine, producing a clear, colorless to faintly yellow solution . The free base, Morpholine-d8 (CAS 342611-02-3), is a volatile liquid with different solubility characteristics, typically requiring organic solvents and presenting handling challenges due to its hygroscopic nature [1]. Furthermore, the hydrochloride salt demonstrates a minimum stability of ≥1 year under recommended storage (2-8°C for Sigma-Aldrich grade; room temperature for Alsachim grade) [2], whereas the free base may undergo gradual isotopic exchange or degradation if not stored under strictly anhydrous conditions.

Sample Preparation Analytical Method Robustness Stable Isotope Chemistry

Key Intermediate for Moclobemide-d8

Morpholine-d8 Hydrochloride serves as an essential reactant for the synthesis of Moclobemide-d8, the deuterium-labeled analog of the reversible monoamine oxidase-A (MAO-A) inhibitor Moclobemide . The incorporation of eight deuterium atoms into the morpholine ring of Moclobemide-d8 enables precise pharmacokinetic (PK) and metabolic tracing studies [1]. While alternative synthetic routes using partially deuterated morpholine fragments (e.g., d4) exist, they result in heterogeneous labeling patterns and reduced mass shift, compromising the analytical resolution required for accurate in vivo quantification .

Deuterated Drug Synthesis Pharmacokinetic Tracers MAO-A Inhibitor Research

Applications of Morpholine-d8 Hydrochloride


Trace Quantification of Morpholine in Food by GC-MS/MS

As demonstrated by Han et al. (2022), Morpholine-d8 Hydrochloride enables accurate and precise determination of morpholine residues in fruit and fruit juices at a 10.0 μg/kg LOQ with recoveries between 85.4% and 108.9% [1]. Food testing laboratories requiring compliance with stringent regulatory limits should procure this deuterated internal standard to correct for matrix effects and achieve the necessary method sensitivity and accuracy.

Synthesis of Moclobemide-d8 for PK Studies

Morpholine-d8 Hydrochloride is a critical building block for the synthesis of Moclobemide-d8, a deuterium-labeled MAO-A inhibitor [2]. Pharmaceutical researchers conducting absorption, distribution, metabolism, and excretion (ADME) studies of Moclobemide should procure this compound to generate a uniformly labeled tracer with a definitive +8 Da mass shift, ensuring unambiguous LC-MS/MS quantitation in biological matrices.

NMR Reference and Reaction Monitoring

With its high isotopic enrichment (≥98 atom % D), Morpholine-d8 Hydrochloride serves as an effective deuterated reference compound for ¹H and ¹³C NMR, providing background-free spectra and reliable chemical shift referencing . Analytical laboratories can procure this compound to improve spectral resolution and enable detailed structural and kinetic studies of morpholine-containing molecules.

LC-MS/MS Methods for Morpholine Derivatives

The compound's defined solubility (20 mg/mL in pyridine) and long-term stability (≥1 year) make it ideal for preparing stable stock solutions used in method development and validation . Bioanalytical laboratories establishing quantitative assays for morpholine derivatives in plasma, urine, or tissue homogenates should procure Morpholine-d8 Hydrochloride as a robust internal standard to ensure inter-day and inter-laboratory reproducibility.

Technical Documentation Hub

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